1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea
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Overview
Description
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Synthesis of the pyrimidine ring: This can be achieved through condensation reactions involving suitable amines and carbonyl compounds.
Coupling reactions: The pyrazole and pyrimidine rings are then coupled with an aromatic amine to form the intermediate compound.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-methylphenyl)urea
- 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea
Uniqueness
Compared to similar compounds, 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-2-methylphenyl)urea may exhibit unique properties due to the presence of the fluoro group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c1-14-17(22)4-2-5-18(14)28-21(30)27-16-8-6-15(7-9-16)26-19-12-20(24-13-23-19)29-11-3-10-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKALGKAPDXDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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